
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye is a light-sensitive compound related to the Cyanine dye family. It is primarily used in scientific research for its fluorescent properties, making it valuable in various applications such as DNA amplification, labeling, and bioimaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye involves multiple steps, including the preparation of intermediate compounds and their subsequent reactionsThe final step involves the sulfonation of the benzyl groups to achieve the desired product.
Industrial Production Methods
Industrial production of this dye involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced cyanine derivatives.
Aplicaciones Científicas De Investigación
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in DNA amplification and labeling, enabling the visualization of genetic material.
Medicine: Utilized in bioimaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes for environmental monitoring and quality control
Mecanismo De Acción
The mechanism of action of Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye involves its interaction with specific molecular targets. The dye binds to nucleic acids, allowing it to fluoresce under specific conditions. This fluorescence is used to detect and quantify the presence of nucleic acids in various samples. The dye’s ability to target specific molecules makes it a valuable tool in bioimaging and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyanine 5 Monofunctional Hexanoic Acid Dye: A related compound with similar fluorescent properties but different functional groups.
Quasar 705: Another cyanine dye with distinct spectral properties and applications.
Uniqueness
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye is unique due to its specific chemical structure, which provides distinct fluorescent properties and makes it suitable for a wide range of applications. Its ability to bind to nucleic acids and fluoresce under specific conditions sets it apart from other dyes.
Propiedades
Fórmula molecular |
C41H45N2O2+ |
|---|---|
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
6-[2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoic acid |
InChI |
InChI=1S/C41H44N2O2/c1-6-42-33-26-24-29-17-12-14-19-31(29)38(33)40(2,3)35(42)21-9-7-10-22-36-41(4,5)39-32-20-15-13-18-30(32)25-27-34(39)43(36)28-16-8-11-23-37(44)45/h7,9-10,12-15,17-22,24-27H,6,8,11,16,23,28H2,1-5H3/p+1 |
Clave InChI |
XHNFYBRWKPLWGL-UHFFFAOYSA-O |
SMILES canónico |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


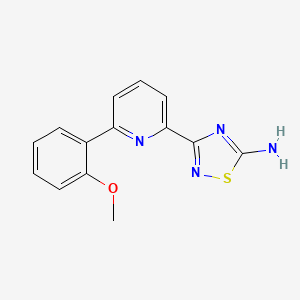
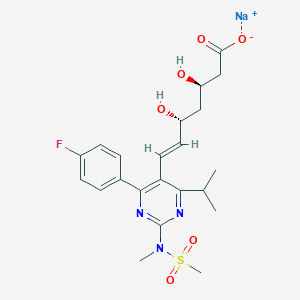
![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
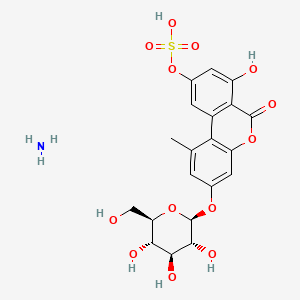
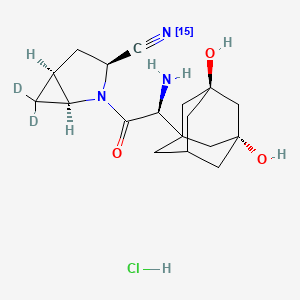
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
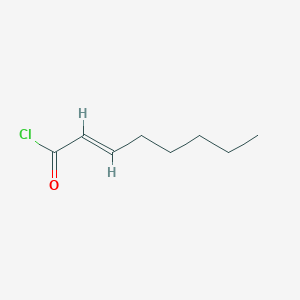
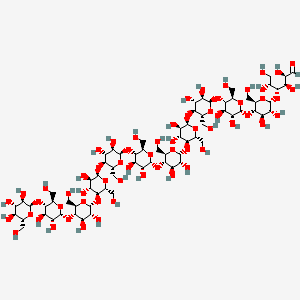
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
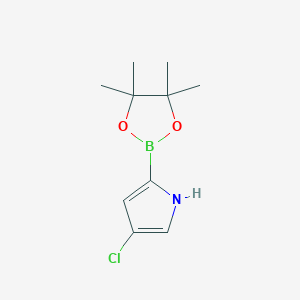
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
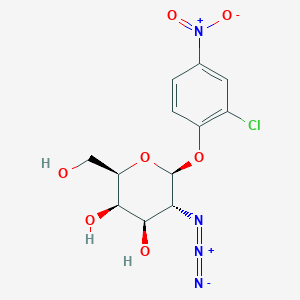
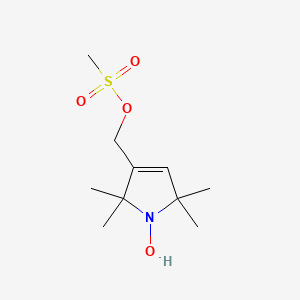
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
